Cas no 94088-45-6 (2-Benzyloxy-6-fluorobenzonitrile)

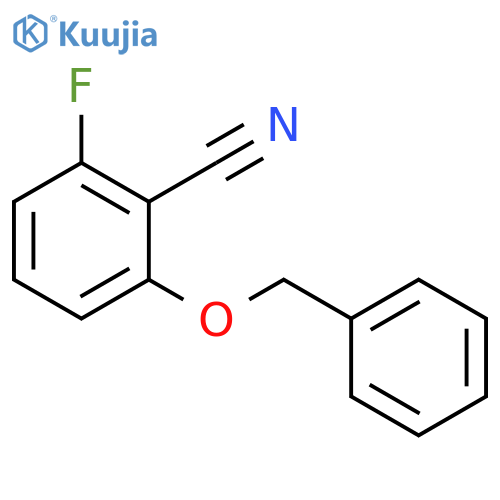

94088-45-6 structure

商品名:2-Benzyloxy-6-fluorobenzonitrile

2-Benzyloxy-6-fluorobenzonitrile 化学的及び物理的性質

名前と識別子

-

- Benzonitrile,2-fluoro-6-(phenylmethoxy)-

- 2-BENZYLOXY-6-FLUOROBENZONITRILE

- 2-fluoro-6-benzyloxybenzonitrile

- 2-fluoro-6-phenylmethoxybenzonitrile

- 6-Benzyloxy-2-fluorobenzonitrile

- EINECS 302-045-4

- AKOS015839404

- CS-0037386

- MFCD00068211

- SCHEMBL646003

- 2,3-O-ISOPROPYLIDENE-ADENOSINE-5-CARBOXYLICACID

- 2-(benzyloxy)-6-fluorobenzonitrile

- NS00064884

- SY278037

- BH-0417

- ITKHCBLEEGSDOF-UHFFFAOYSA-N

- FT-0678221

- 2-Fluoro-6-(phenylmethoxy)benzonitrile

- 94088-45-6

- A844806

- 78V4Z852YQ

- Benzonitrile, 2-fluoro-6-(phenylmethoxy)-

- DTXSID10240470

- 2-benzyloxy-6-fluorobenzonitrile;

- 2-benzyloxy-6-fluoro-benzonitrile

- 2-Benzyloxy-6-fluorobenzonitrile

-

- MDL: MFCD00068211

- インチ: InChI=1S/C14H10FNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2

- InChIKey: ITKHCBLEEGSDOF-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=CC=CC(=C2C#N)F

計算された属性

- せいみつぶんしりょう: 227.07500

- どういたいしつりょう: 227.075

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 33A^2

じっけんとくせい

- 密度みつど: 1.21±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 359.4°Cat760mmHg

- フラッシュポイント: 171.2°C

- 屈折率: 1.58

- ようかいど: Insuluble (8.4E-3 g/L) (25 ºC),

- PSA: 33.02000

- LogP: 3.27638

2-Benzyloxy-6-fluorobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024813-5g |

2-Benzyloxy-6-fluorobenzonitrile |

94088-45-6 | 98% | 5g |

1672.0CNY | 2021-07-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024813-25g |

2-Benzyloxy-6-fluorobenzonitrile |

94088-45-6 | 98% | 25g |

5038.0CNY | 2021-07-05 | |

| TRC | B130055-10mg |

2-Benzyloxy-6-fluorobenzonitrile |

94088-45-6 | 10mg |

$ 50.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D767811-1g |

6-benzyloxy-2-fluorobenzonitrile |

94088-45-6 | 95% | 1g |

$155 | 2024-06-07 | |

| abcr | AB232537-1g |

2-Benzyloxy-6-fluorobenzonitrile; . |

94088-45-6 | 1g |

€144.00 | 2025-02-17 | ||

| eNovation Chemicals LLC | Y1191125-5g |

2-(Benzyloxy)-6-fluorobenzonitrile |

94088-45-6 | 95% | 5g |

$715 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024813-5g |

2-Benzyloxy-6-fluorobenzonitrile |

94088-45-6 | 98% | 5g |

1672CNY | 2021-05-07 | |

| Key Organics Ltd | BH-0417-5MG |

2-(benzyloxy)-6-fluorobenzonitrile |

94088-45-6 | >97% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | BH-0417-10MG |

2-(benzyloxy)-6-fluorobenzonitrile |

94088-45-6 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| Aaron | AR006SSQ-5g |

6-benzyloxy-2-fluorobenzonitrile |

94088-45-6 | 95% | 5g |

$1002.00 | 2025-01-23 |

2-Benzyloxy-6-fluorobenzonitrile 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

94088-45-6 (2-Benzyloxy-6-fluorobenzonitrile) 関連製品

- 119584-73-5(2-Ethoxy-6-fluorobenzonitrile)

- 175204-09-8(2-Fluoro-6-(4-methylbenzyloxy)benzonitrile)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94088-45-6)2-Benzyloxy-6-fluorobenzonitrile

清らかである:99%

はかる:25g

価格 ($):503.0